3,3',5,5'-Tetraiodothyronamine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

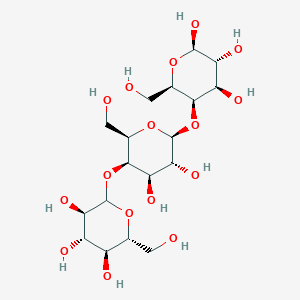

3,3’,5,5’-Tetraiodothyronamine Hydrochloride, also referred to as Tetratricopeptide repeat containing protein 55 (TTC55), is a novel thyroid hormone derivative . This molecule is structurally similar to thyroid hormones, but it has different biological activities .

Molecular Structure Analysis

The molecular formula of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride is C14H11I4NO2.HCl . The InChI representation isInChI=1S/C14H11I4NO2.ClH/c15-9-5-8 (6-10 (16)13 (9)20)21-14-11 (17)3-7 (1-2-19)4-12 (14)18;/h3-6,20H,1-2,19H2;1H . Physical And Chemical Properties Analysis

The molecular weight of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride is 769.32 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 768.6735 g/mol . The topological polar surface area is 55.5 Ų .Wissenschaftliche Forschungsanwendungen

Neuroscience Research

T₄AM has been identified as a compound of interest in neuroscience due to its potential role in neurotransmission and neurological disorders . It is associated with adrenergic receptors and has implications in the study of depression, nociception, Parkinson’s disease, schizophrenia, stress, and anxiety.

Cardiology

In cardiology, T₄AM’s influence on metabolic regulation and energy homeostasis suggests a possible impact on cardiovascular health . Its role as an agonist of the trace amine-associated receptor 1 (TAAR1) could affect heart rate and blood pressure regulation.

Metabolic Studies

T₄AM is structurally similar to thyroid hormones and has been shown to activate TAAR1, inducing thermogenesis and potentially influencing energy expenditure and weight loss . This makes it a molecule of interest in metabolic studies, particularly concerning obesity and metabolic disorders.

Immunology

While specific applications in immunology are not directly cited, the structural similarity of T₄AM to thyroid hormones and its role in regulating metabolism could imply a broader impact on immune system function .

Oncology

Research into T₄AM’s applications in oncology is still nascent. However, its involvement in cellular metabolism and signal transduction pathways could open avenues for exploring its role in cancer biology .

Endocrinology

T₄AM’s similarity to thyroid hormones positions it as a significant molecule in endocrinology research. It could contribute to understanding thyroid hormone action and endocrine system disorders .

Pharmacology

As a novel thyroid hormone derivative, T₄AM’s potential therapeutic applications include the treatment of obesity , metabolic disorders , and neurodegenerative diseases . Its pharmacological profile is under investigation, particularly its biological activities and side effects .

Molecular Biology

T₄AM may be used in molecular biology to study gene expression influenced by thyroid hormones and their analogs. Its effects on protein synthesis and cellular signaling are areas of ongoing research .

Wirkmechanismus

Target of Action

The primary target of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride is the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that is expressed in the brain and peripheral tissues . This receptor is involved in various physiological functions, including the regulation of dopamine, serotonin, and norepinephrine neurotransmission .

Mode of Action

3,3’,5,5’-Tetraiodothyronamine Hydrochloride, also referred to as Tetratricopeptide repeat containing protein 55 (TTC55), is a potent agonist of TAAR1 . It has been shown to activate TAAR1 and induce thermogenesis, which results in increased energy expenditure and weight loss .

Biochemical Pathways

The activation of TAAR1 by TTC55 influences the regulation of dopamine, serotonin, and norepinephrine neurotransmission . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, reward processing, and the body’s response to stress.

Pharmacokinetics

It is known that ttc55 is a hydrochloride salt of a tetraiodothyronamine derivative . It is a white to off-white powder that is soluble in water and other polar solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of TAAR1 by TTC55 results in thermogenesis, leading to increased energy expenditure and potential weight loss . This suggests that TTC55 could have potential therapeutic applications in the treatment of obesity, metabolic disorders, and neurodegenerative diseases .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3',5,5'-Tetraiodothyronamine Hydrochloride involves the conversion of L-tyrosine to the final product through a series of chemical reactions.", "Starting Materials": [ "L-tyrosine", "Iodine", "Hydrogen peroxide", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: L-tyrosine is first protected by reacting with tert-butyldimethylsilyl chloride in the presence of imidazole to form tert-butyldimethylsilyl-L-tyrosine.", "Step 2: tert-butyldimethylsilyl-L-tyrosine is then iodinated using iodine and hydrogen peroxide in acetic acid to form 3,5-diiodo-L-tyrosine.", "Step 3: 3,5-diiodo-L-tyrosine is then deprotected by reacting with hydrochloric acid in methanol to form 3,5-diiodo-L-tyrosine hydrochloride.", "Step 4: 3,5-diiodo-L-tyrosine hydrochloride is further iodinated using iodine and hydrogen peroxide in acetic acid to form 3,3',5,5'-tetraiodo-L-thyronine.", "Step 5: 3,3',5,5'-tetraiodo-L-thyronine is then decarboxylated by reacting with sodium hydroxide in methanol to form 3,3',5,5'-tetraiodothyronamine.", "Step 6: 3,3',5,5'-tetraiodothyronamine is finally converted to its hydrochloride salt by reacting with hydrochloric acid in diethyl ether." ] } | |

CAS-Nummer |

788824-71-5 |

Molekularformel |

C₁₄H₁₁I₄NO₂·HCl |

Molekulargewicht |

732.86 |

Synonyme |

4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2,6-diiodophenol Hydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

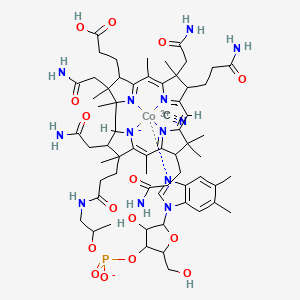

![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)

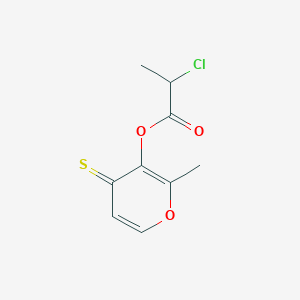

![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)

![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)

![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)

![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)